

Application Notes and Protocols for S55746 in In Vitro Cell Viability Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

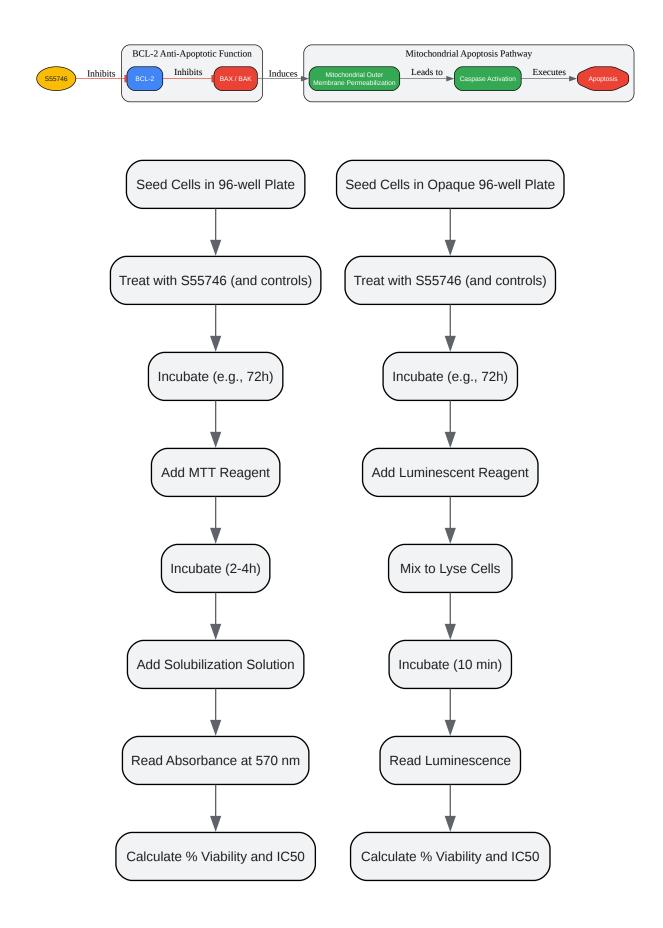
S55746, also known as BCL201, is a potent and selective orally active inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4] BCL-2 is a key regulator of the intrinsic (mitochondrial) apoptotic pathway, and its overexpression is a common mechanism for cancer cell survival and chemoresistance in various hematological malignancies.[5][6][7] **S55746** acts as a BH3 mimetic, binding to the hydrophobic groove of BCL-2, thereby preventing its interaction with pro-apoptotic proteins like BAX and BAK.[5][6] This leads to the activation of the mitochondrial apoptosis pathway, characterized by phosphatidylserine externalization, caspase-3 activation, and PARP cleavage, ultimately resulting in cancer cell death.[1][5][6][8]

These application notes provide detailed protocols for assessing the in vitro cell viability and cytotoxic effects of **S55746** using common colorimetric and luminescent assays.

Mechanism of Action: S55746-Induced Apoptosis

S55746 selectively targets BCL-2, leading to the disruption of the BCL-2/pro-apoptotic protein complex. This frees up pro-apoptotic proteins like BAX and BAK, which then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and executing apoptosis.







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